molecular formula C15H10BrN5O5 B3828726 6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]

6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]

Cat. No. B3828726
M. Wt: 420.17 g/mol
InChI Key: DSDZDFNKBYEDKD-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has been widely used in scientific research for various purposes. The compound is a hydrazone derivative of 6-bromo-5-methyl-1H-indole-2,3-dione, which is a heterocyclic organic compound. The hydrazone derivative has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of certain enzymes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. The compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and uric acid.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] have been studied extensively. The compound has been shown to have antioxidant properties and to protect against oxidative stress-induced damage. The compound has also been shown to have anti-inflammatory properties and to reduce inflammation in various animal models. Additionally, the compound has been shown to have neuroprotective effects and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive and readily available. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]. One direction is to investigate the compound's potential as an anticancer agent and to further elucidate its mechanism of action against cancer cells. Another direction is to study the compound's effects on other enzymes and to identify potential therapeutic targets. Additionally, the compound's potential as a fluorescent probe for detecting reactive oxygen species could be further explored. Finally, the compound's potential as a neuroprotective agent could be investigated further, particularly in the context of neurodegenerative diseases.

Scientific Research Applications

The compound has been used in scientific research for various purposes, including as a reagent in the synthesis of other compounds, as a probe for studying the mechanism of action of enzymes, and as a fluorescent probe for detecting reactive oxygen species. The compound has also been used as a potential anticancer agent, and its cytotoxicity against cancer cells has been studied.

properties

IUPAC Name

6-bromo-3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O5/c1-7-4-9-12(6-10(7)16)17-15(22)14(9)19-18-11-3-2-8(20(23)24)5-13(11)21(25)26/h2-6,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDZDFNKBYEDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-[(2,4-dinitrophenyl)hydrazono]-5-methyl-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]

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